Piperidine, 1-((4-amino-2,3-dihydro-3-(4-methylphenyl)-2-thioxo-5-thiazolyl)carbonyl)-
Overview
Description
Piperidine, 1-((4-amino-2,3-dihydro-3-(4-methylphenyl)-2-thioxo-5-thiazolyl)carbonyl)- is a useful research compound. Its molecular formula is C16H19N3OS2 and its molecular weight is 333.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-amino-3-(4-methylphenyl)-5-(1-piperidinylcarbonyl)-1,3-thiazole-2(3H)-thione is 333.09695459 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Antifungal Activity
Research indicates that thiazole and its derivatives, particularly those with modifications similar to 4-amino-3-(4-methylphenyl)-5-(1-piperidinylcarbonyl)-1,3-thiazole-2(3H)-thione, exhibit promising antimicrobial and antifungal properties. For example, a study on a series of compounds synthesized from key thiazole structures demonstrated significant antifungal activity against human pathogenic fungal strains, suggesting their potential as scaffolds for developing new antifungal drugs (Nimbalkar et al., 2016).
Synthesis and Characterization of Heterocyclic Compounds
Thiazole derivatives, through reactions with various isothiocyanates under different conditions, lead to the formation of novel N,N-disubstituted thioureas. These compounds were characterized using spectroscopic techniques, underlying the importance of thiazole derivatives in synthesizing and studying new heterocyclic compounds with potential pharmacological activities (Önal et al., 2009).
Antimicrobial Activities of Triazole Derivatives
A study on the synthesis of novel 1,2,4-triazole derivatives, starting from compounds that share functional groups with 4-amino-3-(4-methylphenyl)-5-(1-piperidinylcarbonyl)-1,3-thiazole-2(3H)-thione, revealed that some compounds exhibit good to moderate antimicrobial activities. This suggests the potential of thiazole derivatives in contributing to the development of new antimicrobial agents (Bektaş et al., 2010).
Biological Activity of Structurally Diverse Derivatives
The combination of medicinally known molecules with a thiazolidinedione ring, akin to structurally modifying thiazole derivatives, resulted in compounds with varied biological activities. Specifically, those bearing piperazine moieties showed notable antibacterial and antifungal activities, highlighting the chemical versatility and potential therapeutic applications of thiazole derivatives (Mohanty et al., 2015).
Molecular Docking and Pharmacological Studies
The integration of thiazole derivatives into pharmacological research, particularly through molecular docking studies, has provided insights into their potential mechanisms of action. For instance, certain derivatives have shown good binding at the active sites of enzymes related to fungal infections, indicating their usefulness in designing targeted antifungal therapies (Nimbalkar et al., 2016).
Properties
IUPAC Name |
[4-amino-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-piperidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS2/c1-11-5-7-12(8-6-11)19-14(17)13(22-16(19)21)15(20)18-9-3-2-4-10-18/h5-8H,2-4,9-10,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXQLVOIGMTRRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)N3CCCCC3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205653 | |
Record name | Piperidine, 1-((4-amino-2,3-dihydro-3-(4-methylphenyl)-2-thioxo-5-thiazolyl)carbonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40205653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57037-02-2 | |
Record name | Piperidine, 1-((4-amino-2,3-dihydro-3-(4-methylphenyl)-2-thioxo-5-thiazolyl)carbonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057037022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine, 1-((4-amino-2,3-dihydro-3-(4-methylphenyl)-2-thioxo-5-thiazolyl)carbonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40205653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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